molecular formula C24H21O3P B1494084 (R)-Binaphthylisobutylphosphite

(R)-Binaphthylisobutylphosphite

Numéro de catalogue: B1494084
Poids moléculaire: 388.4 g/mol
Clé InChI: BQZVTCDXJQWGHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-Binaphthylisobutylphosphite is a chiral phosphorus(III) ligand designed for applications in asymmetric synthesis. Its structure, featuring a binaphthyl backbone, is central to its function in creating a stereoselective environment for transition metal-catalyzed reactions . This compound is part of a class of ligands that have been instrumental in overcoming long-standing challenges in stereospecific cross-couplings, such as facilitating reactions with substrates that lack traditional naphthyl substituents . The primary research value of (R)-Binaphthylisobutylphosphite lies in its ability to promote the formation of challenging all-carbon quaternary stereocenters in high enantiomeric excess, a motif prevalent in pharmaceuticals and bioactive natural products . Its mechanism of action typically involves coordinating to a metal center (e.g., Nickel or Palladium) to form a chiral catalyst complex. This complex then controls the approach of reacting partners during key steps like oxidative addition or reductive elimination, ensuring the reaction proceeds with high stereochemical fidelity . Beyond cross-coupling, binaphthyl-based chiral compounds also show significant utility in other areas, such as serving as components in chiral stationary phases for the high-resolution separation of enantiomeric drugs . (R)-Binaphthylisobutylphosphite is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C24H21O3P

Poids moléculaire

388.4 g/mol

Nom IUPAC

13-(2-methylpropoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

InChI

InChI=1S/C24H21O3P/c1-16(2)15-25-28-26-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)27-28/h3-14,16H,15H2,1-2H3

Clé InChI

BQZVTCDXJQWGHH-UHFFFAOYSA-N

SMILES canonique

CC(C)COP1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54

Origine du produit

United States

Méthodes De Préparation

Direct Phosphitylation of (R)-BINOL

  • Procedure: (R)-BINOL is dissolved in anhydrous solvent under inert atmosphere (e.g., nitrogen or argon). A base such as triethylamine is added to deprotonate the hydroxyl groups. Subsequently, isobutylphosphorochloridite is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
  • Reaction Conditions:
    • Temperature: 0–5 °C initially, then allowed to warm to room temperature.
    • Time: 2–6 hours depending on scale and reagent purity.
    • Solvent: THF or dichloromethane.
  • Work-up: The reaction mixture is quenched with water, extracted, and purified by column chromatography or recrystallization.
  • Yield: Typically ranges from 70% to 90% depending on reaction optimization.

Use of Phosphite Esters and Subsequent Ligand Exchange

  • Alternative Approach: Preformed isobutyl phosphite esters are reacted with (R)-BINOL under catalytic conditions to facilitate ligand exchange, forming the desired phosphite ligand.
  • Catalysts: Lewis acids or metal salts can be employed to activate the phosphite ester.
  • Advantages: This method can offer milder reaction conditions and potentially higher stereochemical fidelity.

Optimization Parameters and Research Findings

Parameter Optimal Range/Condition Effect on Yield and Purity
Reaction Temperature 0–5 °C initially, up to RT Lower temperatures reduce side reactions; higher temps increase rate but risk racemization
Solvent Anhydrous THF or DCM Ensures solubility and inert environment
Base Triethylamine or DIPEA Efficient deprotonation, scavenges HCl
Molar Ratio (BINOL:Phosphite reagent) 1:2 or slight excess phosphite Ensures complete conversion
Reaction Time 2–6 hours Longer times improve conversion but may increase impurities
Purification Method Column chromatography or recrystallization Critical for removing unreacted starting materials and byproducts

Analytical and Purity Considerations

Challenges and Solutions

  • Hydrolysis Sensitivity: Phosphite moieties are sensitive to moisture; strict anhydrous conditions are essential.
  • Racemization Risk: Elevated temperatures or prolonged reaction times can lead to partial racemization of the chiral binaphthyl core.
  • Side Reactions: Formation of phosphates or phosphonates as byproducts can occur if oxygen or water is present.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Direct Phosphitylation (R)-BINOL, isobutylphosphorochloridite, base 0–5 °C to RT, 2–6 h, anhydrous solvent 70–90 Most common, requires inert atmosphere
Ligand Exchange with Phosphite Esters (R)-BINOL, isobutyl phosphite ester, catalyst Mild conditions, variable solvents 60–85 Milder, less racemization risk

Q & A

Q. How can researchers validate unexpected results (e.g., anomalous enantioselectivity reversal)?

  • Methodological Answer : Implement a triangulation protocol :
  • Repeat experiments with fresh reagents and alternative equipment.
  • Cross-validate with orthogonal techniques (e.g., circular dichroism vs. X-ray).
  • Conduct blind testing by independent labs and report inter-laboratory variability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.